molecular formula C10H9N3O2S2 B5601589 2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole

2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole

Cat. No.: B5601589
M. Wt: 267.3 g/mol
InChI Key: AUDLCZVUSGHUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.

Mechanism of Action

Target of Action

CCG-42841, also known as Cambridge id 5346601 or 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole, primarily targets the RPEL proteins . These proteins are crucial in the Rho signaling pathway , which plays a significant role in various cellular processes such as cell migration, cell cycle progression, and gene expression .

Mode of Action

CCG-42841 acts as an inhibitor of Rho signaling . It specifically binds to the N-terminal basic domain (NB) of RPEL proteins, which acts as a functional nuclear localization signal (NLS) of these proteins . This binding prevents the interaction between RPEL proteins and importin α/β1, inhibiting the nuclear import of RPEL proteins . This action results in the inhibition of the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1), a key player in epithelial–mesenchymal transition (EMT) associated with cancer and tissue fibrosis .

Biochemical Pathways

The primary biochemical pathway affected by CCG-42841 is the Rho signaling pathway . By inhibiting the nuclear import of RPEL proteins, CCG-42841 disrupts the normal functioning of this pathway, leading to changes in cell migration, cell cycle progression, and gene expression .

Pharmacokinetics

Pharmacokinetics is the study of how the body handles administered drugs . It allows us to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used

Result of Action

The inhibition of the Rho signaling pathway by CCG-42841 leads to changes in various cellular processes. One significant effect is the inhibition of the nuclear accumulation of MRTF-A, which plays a vital role in EMT . EMT is closely associated with cancer and tissue fibrosis . Therefore, the action of CCG-42841 could potentially have therapeutic implications in these conditions.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, to which this compound belongs, have diverse biological activities .

Cellular Effects

Some studies suggest that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that their effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

Dosage Effects in Animal Models

Studies on similar compounds suggest that their effects can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

Metabolic Pathways

Thiadiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Specific information on 2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is currently lacking.

Preparation Methods

The synthesis of 2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as triethylamine, and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

Comparison with Similar Compounds

2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c1-7-11-12-10(17-7)16-6-8-2-4-9(5-3-8)13(14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDLCZVUSGHUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.